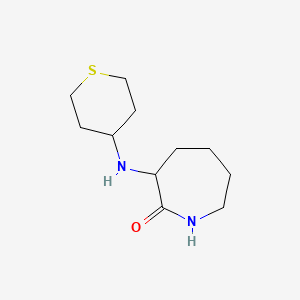
N-(pyridin-3-ylmethyl)quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylmethyl)quinolin-3-amine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PQAM and has been the subject of numerous studies in recent years. PQAM is a heterocyclic compound that contains both a pyridine and a quinoline ring in its structure. In
科学的研究の応用
PQAM has been found to have various applications in scientific research. One of the most significant applications of PQAM is its use as a fluorescent probe. PQAM has been shown to have high fluorescence intensity, making it an excellent tool for imaging and detecting biological molecules. PQAM has also been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide.
作用機序
The mechanism of action of PQAM is not fully understood. However, studies have suggested that PQAM interacts with specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. This interaction leads to a change in the fluorescence intensity of PQAM, which can be used to detect the presence of these biomolecules.
Biochemical and Physiological Effects:
PQAM has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for biological research. Studies have also suggested that PQAM may have antioxidant properties, which could have potential therapeutic applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the significant advantages of PQAM is its high fluorescence intensity, which makes it an excellent tool for imaging and detecting biological molecules. PQAM is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one limitation of PQAM is its sensitivity to pH and solvent polarity, which can affect its fluorescence intensity.
将来の方向性
There are numerous future directions for the use of PQAM in scientific research. One potential application is the development of PQAM-based biosensors for the detection of various analytes, including biomolecules and environmental pollutants. Another potential direction is the use of PQAM in the development of targeted drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of PQAM and its potential therapeutic applications.
Conclusion:
In conclusion, PQAM is a heterocyclic compound that has numerous potential applications in scientific research. Its high fluorescence intensity makes it an excellent tool for imaging and detecting biological molecules, and its minimal toxicity makes it safe for use in vitro and in vivo. While there are limitations to its use, the future directions for PQAM research are promising, and further studies are needed to fully explore its potential applications.
合成法
The synthesis of PQAM involves the reaction of 2-aminobenzylamine with 3-formylpyridine. The reaction is catalyzed by a base, such as sodium hydride, and is carried out in a solvent, such as ethanol. The resulting product is then purified using column chromatography to obtain pure PQAM.
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-6-15-13(5-1)8-14(11-18-15)17-10-12-4-3-7-16-9-12/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDAYVASSNTPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)quinolin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)


![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)
